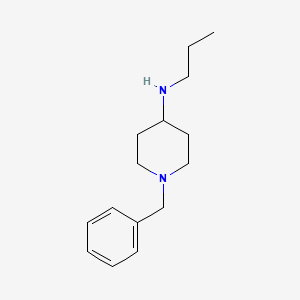

1-benzyl-N-methyl-4-phenylpiperidin-4-amine

Overview

Description

The compound "1-benzyl-N-methyl-4-phenylpiperidin-4-amine" is a chemical structure that is closely related to the compounds discussed in the provided papers. Although the exact compound is not directly mentioned, the papers provide insights into similar structures and their synthesis, which can be extrapolated to understand the compound .

Synthesis Analysis

In the first paper, a novel synthesis method for substituted c-phenylpiperazines is described. The process involves the addition of benzylamine to 4-chloro-β-nitrostyrene, leading to the formation of 1-phenylethylene-1,2-diamines. These intermediates are then reduced and selectively ethylated, followed by cyclization to produce substituted 6-phenylpiperazines . This method could potentially be adapted for the synthesis of "1-benzyl-N-methyl-4-phenylpiperidin-4-amine" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The third paper discusses the synthesis and evaluation of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, which share a similar benzylpiperidine core to our compound of interest. These compounds were analyzed for their affinity to sigma receptors, and the influence of different substitutions on the aromatic ring was studied . The molecular structure analysis of "1-benzyl-N-methyl-4-phenylpiperidin-4-amine" would likely focus on the interactions between the benzylpiperidine core and various biological targets, as well as the impact of the N-methyl substitution.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of "1-benzyl-N-methyl-4-phenylpiperidin-4-amine," but they do provide information on related compounds. For example, the second paper mentions that acylation and alkylation of the amino group in a related compound resulted in a loss of anticonvulsant activity . This suggests that the chemical reactivity of the amino group in our compound could also influence its biological activity and that modifications to this group should be carefully considered.

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-benzyl-N-methyl-4-phenylpiperidin-4-amine" can be inferred from the related compounds discussed in the papers. For instance, the solubility, melting point, and stability of the compound would be important characteristics to determine. The third paper's QSAR studies provide insights into how different substitutions affect receptor affinity, which could be relevant for understanding the physical and chemical properties of our compound .

Relevant Case Studies

While the papers do not provide case studies for "1-benzyl-N-methyl-4-phenylpiperidin-4-amine," the third paper's evaluation of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives for sigma receptor affinity could serve as a relevant case study. The high selectivity and affinity for sigma1 receptors of these compounds suggest potential applications in imaging studies, which could also be relevant for the compound .

Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry

- The compound is involved in the synthesis of azetidine-2-one derivatives of 1H-benzimidazole, which have demonstrated notable antibacterial and cytotoxic properties, suggesting its utility in the development of new pharmaceuticals (Noolvi et al., 2014).

- Its derivatives, specifically racemic cis-4-amino-1-benzyl-3-phenylpiperidine, have been synthesized and resolved, indicating its potential in creating enantiomerically pure compounds for various applications, including medicinal chemistry (Schramm & Christoffers, 2009).

Role in Chemical Synthesis and Material Science

- 1-benzyl-N-methyl-4-phenylpiperidin-4-amine is utilized in palladium(II)-catalyzed C–H activation, showing its importance in direct ortho arylation, a process critical in the synthesis of complex organic molecules. The process demonstrates good functional group compatibility and has significant implications in material science and organic chemistry (Chu et al., 2014).

- The compound is involved in the synthesis of trans-4-amino-3-hydroxypiperidines, showcasing regio- and stereoselective amination. This process is crucial in the production of stereochemically complex molecules, which are often required in the development of new materials and pharmaceuticals (Veselov et al., 2009).

Safety and Hazards

The safety information for “1-benzyl-N-methyl-4-phenylpiperidin-4-amine” includes several hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

properties

IUPAC Name |

1-benzyl-N-methyl-4-phenylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2/c1-20-19(18-10-6-3-7-11-18)12-14-21(15-13-19)16-17-8-4-2-5-9-17/h2-11,20H,12-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBVGONDKPGVKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-4-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B3034336.png)

![{[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B3034338.png)

![cis-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B3034350.png)

![1-(Bicyclo[3.1.0]hexan-6-yl)ethanol](/img/structure/B3034352.png)